
Benzene, 2-chloro-1-methyl-4-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1-methyl-4-propan-2-ylbenzene, also known by its IUPAC name, is a chemical compound with the molecular formula C10H13Cl. It is a derivative of benzene, where a chlorine atom is substituted at the second position, a methyl group at the first position, and an isopropyl group at the fourth position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-methyl-4-propan-2-ylbenzene can be achieved through several methods. One common method involves the chlorination of 1-methyl-4-propan-2-ylbenzene (p-cymene) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-1-methyl-4-propan-2-ylbenzene may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-1-methyl-4-propan-2-ylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.
Reduction Reactions: Products include alkanes and other reduced hydrocarbons.
Aplicaciones Científicas De Investigación
2-chloro-1-methyl-4-propan-2-ylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-chloro-1-methyl-4-propan-2-ylbenzene involves its interaction with specific molecular targets. The chlorine atom and other functional groups on the benzene ring can participate in various chemical reactions, leading to the formation of different products. These reactions can affect biological pathways and molecular targets, resulting in specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-chloro-4-(2-methyl-2-propen-1-yl)benzene
- 2-chloro-2-methylpropane
- 1-chloro-4-(2-methylallyl)benzene
Uniqueness
2-chloro-1-methyl-4-propan-2-ylbenzene is unique due to its specific substitution pattern on the benzene ring. The presence of a chlorine atom, a methyl group, and an isopropyl group at distinct positions provides it with unique chemical properties and reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of 2-chloro-1-methyl-4-propan-2-ylbenzene, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
54411-19-7 |
|---|---|
Fórmula molecular |
C10H13Cl |
Peso molecular |
168.66 g/mol |
Nombre IUPAC |
2-chloro-1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7H,1-3H3 |
Clave InChI |
JVIGKRUGGYKFSL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


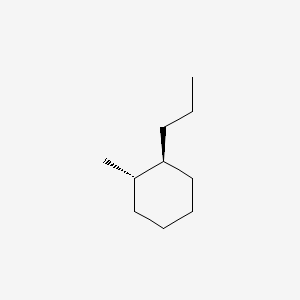
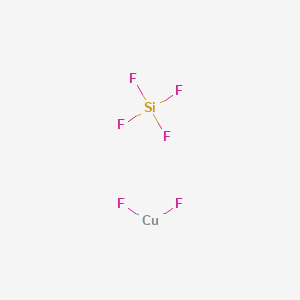
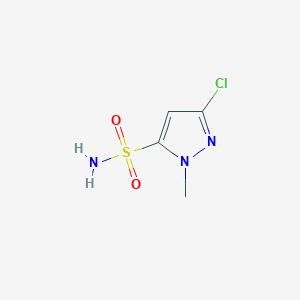

![Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride](/img/structure/B13833388.png)
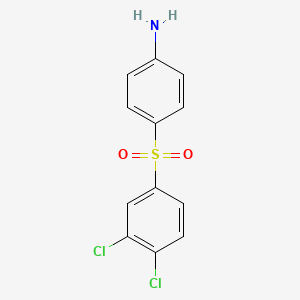
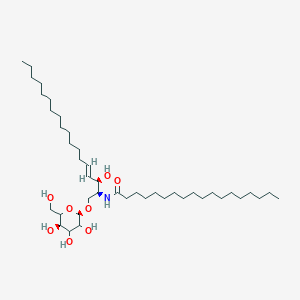
![4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline](/img/structure/B13833412.png)
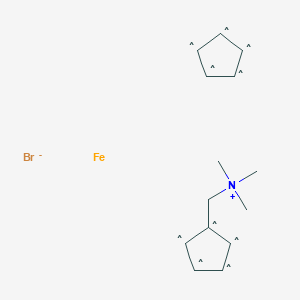



![N-[2-(2,6-dimethylanilino)-1-(4-hydroxyphenyl)-2-oxoethyl]-N-ethyl-2-fluorobenzamide](/img/structure/B13833446.png)

